Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a cyclohexyl group, a hydroxy-methoxyphenyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclohexylamine with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetonitrile
- 4-Hydroxy-3-methoxyphenylacetone
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
Uniqueness
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its cyclohexyl group provides hydrophobic character, while the hydroxy-methoxyphenyl group and tetrahydropyrimidine ring offer opportunities for various chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C19H24N2O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H24N2O5/c1-11-16(18(23)26-13-6-4-3-5-7-13)17(21-19(24)20-11)12-8-9-14(22)15(10-12)25-2/h8-10,13,17,22H,3-7H2,1-2H3,(H2,20,21,24) |
InChI Key |
OCKRSLGDQPBTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OC3CCCCC3 |
Origin of Product |
United States |
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